molecular formula C6H9ClN2O B1397007 4-Ethylpyrimidin-2-ol hydrochloride CAS No. 856152-91-5

4-Ethylpyrimidin-2-ol hydrochloride

Cat. No. B1397007
M. Wt: 160.6 g/mol
InChI Key: PUKIIVPSAUYERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylpyrimidin-2-ol hydrochloride is a chemical compound with the CAS number 856152-91-5 . It is used for pharmaceutical testing .


Synthesis Analysis

Pyrimidines, including 4-Ethylpyrimidin-2-ol hydrochloride, can be synthesized through various methods. One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of 4-Ethylpyrimidin-2-ol hydrochloride is not explicitly mentioned in the search results.


Chemical Reactions Analysis

Pyrimidines, including 4-Ethylpyrimidin-2-ol hydrochloride, can undergo various chemical reactions. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .

Scientific Research Applications

Synthesis and Process Research

4-Ethylpyrimidin-2-ol hydrochloride plays a role as an intermediate in the synthesis of various pyrimidine derivatives, which are crucial in the development of anticancer drugs such as dasatinib. The optimization of synthesis conditions for related compounds emphasizes its importance in the pharmaceutical industry for the creation of high-yield, effective drug intermediates (Guo Lei-ming, 2012).

Crystal Structure Analysis

Research into the crystal structures of aminopyrimidine derivatives, including those related to 4-ethylpyrimidin-2-ol hydrochloride, highlights the compound's utility in understanding hydrogen bonding and molecular interactions. These studies provide insights into the molecular basis of drug-receptor interactions, contributing to the development of antimalarial and other therapeutic agents (K. Balasubramani, P. Muthiah, D. Lynch, 2007).

Development of Biologically Active Heterocycles

The compound is also explored as a precursor in the synthesis of biologically active heterocycles. Research demonstrates its potential for introducing aryloxydifluoromethyl substituents, which can enhance the biological activity of heterocyclic compounds. This is particularly relevant in the design of new pharmaceuticals with improved efficacy and safety profiles (S. Y. Solodukhin, A. Peregudov, E. Vorontsov, N. D. Chkanikov, 2004).

Multicomponent Cascade Reactions

Innovative synthetic approaches involving 4-ethylpyrimidin-2-ol hydrochloride have been developed, such as multicomponent cascade reactions. These methods enable the efficient synthesis of complex bipyrimidine derivatives, showcasing the compound's versatility in facilitating the creation of novel chemical entities with potential therapeutic applications (Li Chen, Rong Huang, Xinghan Yun, Tianxin Hao, Shengjiao Yan, 2021).

Agricultural Applications

Some derivatives of 4-ethylpyrimidin-2-ol hydrochloride have been investigated for their potential in agriculture, specifically as growth stimulants. These studies reveal the compound's broader applicability beyond pharmaceuticals, offering opportunities for enhancing crop yields and improving food security (A. Yengoyan, Zhermen A. Azaryan, V. A. Pivazyan, E. Ghazaryan, R. Tamazyan, A. Ayvazyan, 2020).

Future Directions

While specific future directions for 4-Ethylpyrimidin-2-ol hydrochloride are not mentioned in the search results, pyrimidines in general have been studied for their potential in various biological activities, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects . Future studies may focus on these areas to develop new pyrimidines as therapeutic agents .

properties

IUPAC Name

6-ethyl-1H-pyrimidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-2-5-3-4-7-6(9)8-5;/h3-4H,2H2,1H3,(H,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKIIVPSAUYERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=NC(=O)N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylpyrimidin-2-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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